molecular formula C11H13N3 B3022325 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine CAS No. 956533-47-4

1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine

Cat. No.: B3022325
CAS No.: 956533-47-4
M. Wt: 187.24 g/mol
InChI Key: NFVGTYGFGWZNSC-UHFFFAOYSA-N
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Description

1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine, also known as MPAA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of compounds known as phenylalkylamines and has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Alzheimer's Disease Treatment

Research on 3-aryl-1-phenyl-1H-pyrazole derivatives has shown promise for the treatment of Alzheimer's disease. These compounds have been identified as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, essential targets in Alzheimer's therapy. For example, specific derivatives demonstrated significant inhibitory activity against AChE and selective inhibition of the MAO-B isoform, suggesting their potential as multitargeted agents for Alzheimer's disease management (Kumar et al., 2013).

Antimicrobial Agents

Derivatives of 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine have been explored for their antimicrobial properties. Studies have synthesized and evaluated various pyrazole and pyrazolone derivatives as potential antimicrobial agents, showing high efficiency against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans. This highlights their role in developing new treatments against microbial infections (Sayed et al., 2018).

Synthesis Methodologies

Significant research has focused on optimizing the synthesis of pyrazole derivatives due to their relevance in creating biologically active compounds. Innovations in synthesis techniques have led to more efficient production methods, which are crucial for the large-scale manufacture of these compounds for pharmaceutical applications. For instance, advancements in ambient-temperature synthesis methods have been reported, offering more sustainable and cost-effective approaches to producing these compounds (Becerra et al., 2021).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Properties

IUPAC Name

N-methyl-1-(3-pyrazol-1-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14/h2-8,12H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVGTYGFGWZNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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